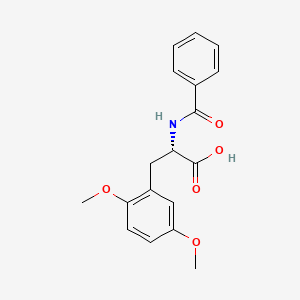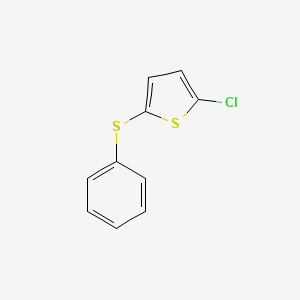![molecular formula C18H20OSi B14615617 Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- CAS No. 59738-52-2](/img/structure/B14615617.png)
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a [(1,3-diphenyl-2-propynyl)oxy] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with [(1,3-diphenyl-2-propynyl)oxy] lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism by which Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form strong bonds with oxygen and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in the compound’s ability to modify surfaces and form stable materials.
相似化合物的比较
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl fluoride
Uniqueness
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is unique due to the presence of the [(1,3-diphenyl-2-propynyl)oxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it more versatile in various applications compared to other similar silanes.
属性
CAS 编号 |
59738-52-2 |
|---|---|
分子式 |
C18H20OSi |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1,3-diphenylprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C18H20OSi/c1-20(2,3)19-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,18H,1-3H3 |
InChI 键 |
JGOXHBQQHSNOSY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


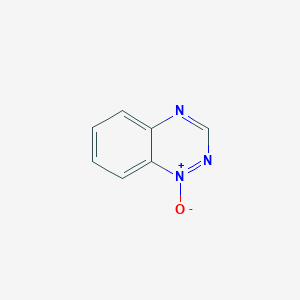
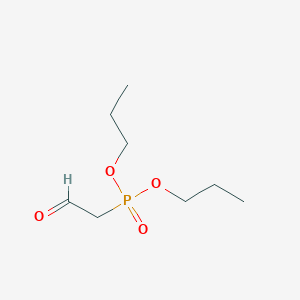
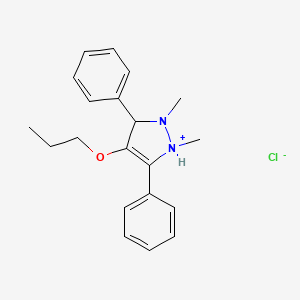
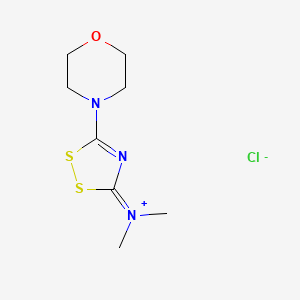
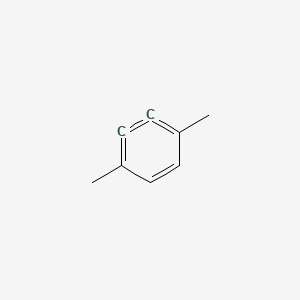

![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
